molecular formula C22H20ClN3O4S B6478622 4-chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide CAS No. 923218-07-9

4-chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B6478622
CAS No.: 923218-07-9
M. Wt: 457.9 g/mol
InChI Key: BSMILVYHHLXVDR-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a pyrazoline core substituted with a propanoyl group and a furan-2-yl moiety. Its structural complexity arises from the integration of a sulfonamide group at the para position of the benzene ring (4-chloro substitution) and a 3-arylpyrazoline scaffold. The propanoyl and furan groups may influence electronic properties, solubility, and target binding compared to other derivatives.

Properties

IUPAC Name

4-chloro-N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-2-22(27)26-20(21-7-4-12-30-21)14-19(24-26)15-5-3-6-17(13-15)25-31(28,29)18-10-8-16(23)9-11-18/h3-13,20,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMILVYHHLXVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a complex structure characterized by:

  • A sulfonamide group which is known for its antibacterial properties.
  • A pyrazole moiety that has been linked to various pharmacological activities including anti-inflammatory and antitumor effects.
  • A furan ring , which is often associated with antioxidant properties.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the pyrazole and furan rings in this compound may enhance its antimicrobial efficacy. Studies have shown that related pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting a potential for this compound to possess similar properties.

CompoundActivityReference
Pyrazole derivativesAntifungal
SulfonamidesAntibacterialGeneral knowledge

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key pathways involved in tumor growth. The compound's structural components suggest it may interact with targets such as:

  • BRAF(V600E)
  • EGFR
    These interactions can lead to reduced proliferation of cancer cells. A study on related compounds demonstrated significant antitumor activity, indicating that this compound may exhibit similar effects.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds like those containing the pyrazole structure have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation through similar pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The sulfonamide group may inhibit bacterial dihydropteroate synthase, leading to bacterial cell death.
  • Cell Cycle Arrest : Pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, which can inhibit tumor growth.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression.

Study on Antimicrobial Activity

A study evaluated the antifungal activity of various pyrazole derivatives against phytopathogenic fungi. The results indicated that certain compounds exhibited significant antifungal properties with EC50 values lower than commercial fungicides, suggesting that our compound could potentially be effective against similar pathogens .

Study on Antitumor Effects

Another research focused on the synthesis and evaluation of pyrazole derivatives as antitumor agents. The study highlighted the ability of these compounds to inhibit cancer cell proliferation through targeting specific kinases involved in tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzenesulfonamide-pyrazoline framework with several synthesized analogs, but key differences in substituents dictate its unique properties:

Compound Name/ID Pyrazoline Substituents Sulfonamide Substituent Key Structural Features
Target Compound 5-(Furan-2-yl), 1-propanoyl 4-Chloro Propanoyl enhances lipophilicity; furan introduces π-π interactions
4-[5-(Benzodioxol-5-yl)-3-aryl...] (4a–c) Benzodioxol-5-yl, 4-methoxyphenyl Benzodioxol increases rigidity; methoxy improves solubility
4-[5-(4-Chlorophenyl)-3-methyl...] 4-Chlorophenyl, 3-methyl Chlorophenyl enhances electron-withdrawing effects; methyl reduces steric hindrance
JD5037 (Deuterated analog) 4-Chlorophenyl, carboximidamido 4-Chloro Deuteration alters metabolic stability
  • In contrast, methoxy or benzodioxol substituents (e.g., compound 4b) introduce electron-donating effects, which may reduce binding affinity .
  • Steric and Solubility Considerations: The propanoyl group in the target compound increases steric bulk compared to methyl or benzodioxol groups, possibly affecting membrane permeability. Furan’s planar structure may promote π-stacking in hydrophobic binding pockets .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Chlorine at the sulfonamide’s para position is critical for enzyme inhibition but may increase toxicity.
  • Molecular geometry comparisons with fluorophenyl-triazolyl derivatives (, R factor = 0.056) could elucidate conformational preferences .

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